7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a complex heterocyclic scaffold. Its structure includes a 3,4-dimethoxyphenyl group at position 7, a 3-hydroxypropyl chain at position 2, and an N-(2-methoxyphenyl) carboxamide moiety. These compounds are typically synthesized via multi-component Biginelli-like reactions involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides .
Propriétés
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O5/c1-15-22(24(32)27-17-8-5-6-9-18(17)33-2)23(16-11-12-19(34-3)20(14-16)35-4)30-25(26-15)28-21(29-30)10-7-13-31/h5-6,8-9,11-12,14,23,31H,7,10,13H2,1-4H3,(H,27,32)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGMWSKYNDJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 540506-88-5) is a synthetic derivative belonging to the class of triazole compounds. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O5 |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 540506-88-5 |
The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of methoxy and hydroxy groups enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that derivatives of 1,2,4-triazoles possess cytotoxic effects against melanoma cells, demonstrating selective toxicity compared to normal cells .
Mechanism of Action:
- Cell Cycle Arrest: Triazole compounds can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Inhibition of Tyrosinase: Some derivatives have been reported to inhibit tyrosinase activity, which is crucial for melanin production in melanoma cells .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membrane integrity or interference with essential metabolic pathways.
Inhibitory Effects on Enzymes
The compound's structural features suggest potential inhibitory effects on specific enzymes involved in cancer progression and microbial resistance. For example, studies on related triazole compounds have shown their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses and cancer development .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a triazole derivative's effect on breast cancer cells. The study reported a dose-dependent reduction in cell viability, with a significant induction of apoptosis observed through flow cytometry analysis. The compound was noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Case Study 2: Antimicrobial Activity against Fungal Strains
Another study evaluated the antifungal activity of triazole derivatives against Candida species. The results indicated that the tested compounds exhibited potent antifungal activity, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents .
Research Findings Summary
The biological activities of 7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be summarized as follows:
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Key differences in substituents influence physical properties, reactivity, and bioactivity. Below is a detailed analysis of analogs from the evidence:
Table 1: Structural and Physical Comparisons
Key Observations :
Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., 5j with -NO₂) exhibit higher melting points (319.9–320.8°C) due to increased intermolecular interactions . The target compound’s 3-hydroxypropyl group may reduce crystallinity compared to analogs with rigid aryl substituents. Hydroxyl-containing derivatives (e.g., 5l) have lower melting points (~250°C), suggesting that polar groups like -OH or -OCH₃ enhance solubility but disrupt packing .
Synthetic Yields :
- Yields for triazolopyrimidine derivatives range from 43% to 82%, influenced by steric and electronic effects of substituents. The 3-hydroxypropyl group in the target compound may require optimized conditions for efficient cyclization .
Spectral Signatures :
- The ¹³C NMR of 5a () shows carbonyl peaks at δ 168.13 (carboxamide) and δ 163.78 (triazole ring), consistent with the target compound’s expected spectral profile .
- The HRMS of 5j (m/z 453.1677) aligns with molecular weight trends; the target compound (C₂₉H₃₂N₅O₅, theoretical m/z ~538.24) would require verification via similar methods .
Bioactivity Implications: Analogs in demonstrated antibacterial activity against Enterococcus faecium, with benzylthio and aryl substituents critical for efficacy .
Reaction Conditions :
Challenges :
- The 3-hydroxypropyl group may introduce steric hindrance, reducing cyclization efficiency compared to smaller substituents (e.g., -NH₂ in 5a–v ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
